Cas no 2000080-29-3 (3-(4-methoxyphenyl)oxolane-3-carbonitrile)

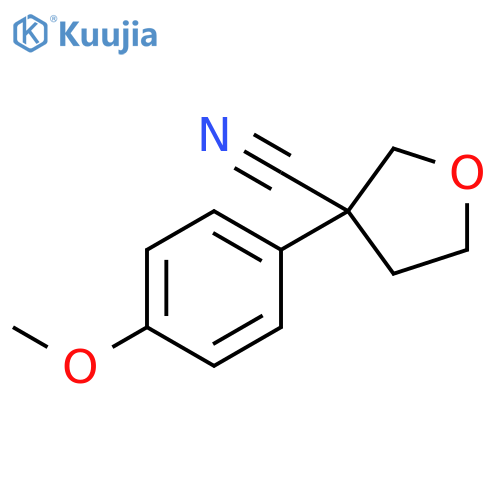

2000080-29-3 structure

商品名:3-(4-methoxyphenyl)oxolane-3-carbonitrile

CAS番号:2000080-29-3

MF:C12H13NO2

メガワット:203.237123250961

MDL:MFCD30486742

CID:5221606

PubChem ID:137702284

3-(4-methoxyphenyl)oxolane-3-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Furancarbonitrile, tetrahydro-3-(4-methoxyphenyl)-

- 3-(4-methoxyphenyl)oxolane-3-carbonitrile

-

- MDL: MFCD30486742

- インチ: 1S/C12H13NO2/c1-14-11-4-2-10(3-5-11)12(8-13)6-7-15-9-12/h2-5H,6-7,9H2,1H3

- InChIKey: LPIGDELMLXVRAW-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2=CC=C(OC)C=C2)(C#N)C1

3-(4-methoxyphenyl)oxolane-3-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329006-0.05g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 0.05g |

$587.0 | 2023-09-04 | ||

| Enamine | EN300-329006-10.0g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 10.0g |

$4545.0 | 2023-02-23 | ||

| Enamine | EN300-329006-1g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 1g |

$699.0 | 2023-09-04 | ||

| Enamine | EN300-329006-5g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 5g |

$2028.0 | 2023-09-04 | ||

| Enamine | EN300-329006-10g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 10g |

$3007.0 | 2023-09-04 | ||

| Enamine | EN300-329006-0.1g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 0.1g |

$615.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040577-1g |

3-(4-Methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 95% | 1g |

¥5180.0 | 2023-03-12 | |

| Enamine | EN300-329006-2.5g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 2.5g |

$1370.0 | 2023-09-04 | ||

| Enamine | EN300-329006-0.5g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 0.5g |

$671.0 | 2023-09-04 | ||

| Enamine | EN300-329006-1.0g |

3-(4-methoxyphenyl)oxolane-3-carbonitrile |

2000080-29-3 | 1g |

$0.0 | 2023-06-07 |

3-(4-methoxyphenyl)oxolane-3-carbonitrile 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2000080-29-3 (3-(4-methoxyphenyl)oxolane-3-carbonitrile) 関連製品

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量